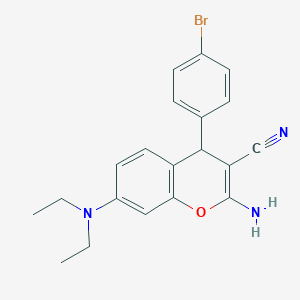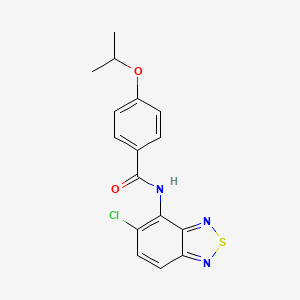
2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound features a chromene backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with malononitrile in the presence of a base to form 2-amino-4-(4-bromophenyl)-4H-chromene-3-carbonitrile. This intermediate is then reacted with diethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-4-(4-chlorophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile
- 2-amino-4-(4-fluorophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile
- 2-amino-4-(4-methylphenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile
Uniqueness
Compared to its analogs, 2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s binding affinity to biological targets.
Propriétés
Formule moléculaire |
C20H20BrN3O |
|---|---|
Poids moléculaire |
398.3 g/mol |
Nom IUPAC |
2-amino-4-(4-bromophenyl)-7-(diethylamino)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H20BrN3O/c1-3-24(4-2)15-9-10-16-18(11-15)25-20(23)17(12-22)19(16)13-5-7-14(21)8-6-13/h5-11,19H,3-4,23H2,1-2H3 |
Clé InChI |
LAZXVTBLGKMVFI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Hydroxy-3,5-dimethoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14999661.png)
![3-(4-Chlorophenyl)-5-(3-fluorophenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B14999665.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B14999672.png)
![4,4-dimethyl-13-[(2-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B14999673.png)
![ethyl 7-butyl-6-(4-fluorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999679.png)
![7-(2-methoxyphenyl)-4-[(4-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14999700.png)
![Methyl 7-[4-(methoxycarbonyl)phenyl]-6-(thiophen-2-ylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14999708.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxo-N-phenylpiperazine-1-carboxamide](/img/structure/B14999718.png)
![6-(4-bromophenyl)-3-[(4-fluorophenoxy)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14999720.png)
![2-Ethyl-7-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14999722.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999725.png)
![2-(benzylsulfanyl)-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14999728.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B14999736.png)
